5-fluoro-2-(1H-pyrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 5-fluoro-2-(1H-pyrazol-1-yl)aniline
Direct approaches focus on the construction of the target molecule by forming the crucial carbon-nitrogen bond between the fluorinated aniline (B41778) ring and the pyrazole (B372694) heterocycle, or by modifying a pre-assembled precursor.
The construction of the pyrazole ring itself, particularly when fluorinated, often relies on [3+2] cycloaddition reactions. These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The synthesis of fluorinated pyrazoles can be achieved by reacting in-situ generated fluorinated nitrile imines with various alkenes or alkynes. acs.orgnih.gov The regioselectivity of this cycloaddition is critical for obtaining the desired isomer. acs.org
For instance, a general method for creating polyfunctionalized 3-trifluoromethylpyrazoles involves the [3+2] cycloaddition of trifluoroacetonitrile (B1584977) imines with enones. acs.orgnih.gov This process is highly regio- and diastereoselective. acs.org Another strategy involves the reaction of di/trifluoromethylated hydrazonoyl chlorides with α-fluoronitroalkenes, which provides a direct route to pyrazoles containing both a fluoroalkyl group and a fluorine atom on the pyrazole ring. rsc.org The high regioselectivity in this case is attributed to the electronic effects of the fluorine atom on the nitroalkene, which directs the attack of the nitrile imine. rsc.org While these methods focus on creating fluorinated pyrazole cores, they represent a fundamental strategy that can be adapted for the synthesis of precursors to the target aniline.
Table 1: Examples of Regioselective Cycloaddition for Fluorinated Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Key Feature | Resulting Product Type |
|---|---|---|---|
| scienceTrifluoroacetonitrile imines (in situ) | Enones | Fully regio- and diastereoselective. acs.org | trans-configured 5-acyl-pyrazolines, precursors to 3-trifluoromethylpyrazoles. acs.orgnih.gov |
| scienceDi/trifluoromethylated hydrazonoyl chloride | α-Fluoronitroalkenes | Base-promoted, high regioselectivity due to electronic effects of fluorine. rsc.org | 3-di/trifluoromethyl-5-fluoropyrazoles. rsc.org |
| scienceDiazo compounds (e.g., Ethyl diazoacetate) | Fluorinated alkynes (e.g., hexafluorobutyne) | [3+2] cycloaddition followed by aromatization. sci-hub.se | Bis(trifluoromethyl)-substituted pyrazoles. sci-hub.se |
A common and effective strategy for synthesizing this compound involves the chemical reduction of its corresponding nitro precursor, 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. This method is advantageous as the nitro group can be introduced early in the synthetic sequence and then converted to the crucial aniline functionality in a late stage.
The synthesis of the nitro precursor itself can be accomplished via nucleophilic aromatic substitution, where a compound like 5-fluoro-2-nitroaniline (B53378) bldpharm.com or a related halo-nitrobenzene is reacted with pyrazole. The subsequent reduction of the nitro group is a well-established transformation. A widely used method involves treating the nitro compound with iron powder and a proton source, such as ammonium (B1175870) chloride, in a solvent mixture like water and ethanol. rsc.org This method is often preferred for its cost-effectiveness and milder conditions compared to some other reduction techniques.
Table 2: Common Reagents for Reduction of Nitro Precursors
| Reagent System | Typical Solvents | Key Characteristics |
|---|---|---|
| scienceFe / NH₄Cl | Water / Ethanol | Cost-effective, mild conditions, widely used in laboratory and industrial synthesis. rsc.org |
| scienceH₂ / Pd-C | Ethanol / Methanol / Ethyl Acetate | Catalytic hydrogenation; clean reaction with water as the only byproduct, but requires specialized pressure equipment. |
| scienceSnCl₂·2H₂O | Ethanol / Ethyl Acetate | Effective reducing agent, but can generate tin-based waste products that require careful disposal. |
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-arylpyrazoles. researchgate.net This approach directly forges the bond between the pyrazole nitrogen and the fluorinated aromatic ring. The reaction typically involves coupling 1H-pyrazole with a suitable aryl halide or triflate, such as 2-bromo-4-fluoroaniline (B89589) or 2-triflyloxy-5-fluoroaniline.
Significant progress in this area has come from the development of specialized phosphine (B1218219) ligands that enhance the efficiency and scope of the palladium catalyst. The use of tBuBrettPhos, for example, has been shown to facilitate the C-N coupling of a wide variety of aryl triflates, including sterically hindered ones, with pyrazole derivatives in high yields. organic-chemistry.orgnih.govacs.orgacs.org This method is tolerant of various functional groups, making it a versatile strategy for synthesizing complex N-arylpyrazoles. organic-chemistry.orgacs.org
Table 3: Conditions for Palladium-Catalyzed N-Arylation of Pyrazole
| Catalyst | Ligand | Base | Aryl Substrate | Key Finding |
|---|---|---|---|---|
| sciencePd₂(dba)₃ | tBuBrettPhos | K₂CO₃ or Cs₂CO₃ | Aryl Triflates | Efficient coupling for a broad range of substrates, including ortho-substituted ones, in high yields. organic-chemistry.orgnih.govacs.org |
| sciencePd(OAc)₂ | XPhos | K₃PO₄ | Aryl Halides (Cl, Br) | Commonly used system for Buchwald-Hartwig amination of heterocycles. |
| sciencePd₂(dba)₃ | tBuBrettPhos | K₂CO₃ | ortho-prenylated aryl triflate | Demonstrated efficient C–N coupling even with sterically congested substrates. acs.org |
The synthesis of this compound is often executed as a multi-step sequence that combines several of the aforementioned reactions. A logical and frequently employed pathway begins with a readily available starting material, such as a substituted nitroaniline, and builds the target molecule sequentially.
One such pathway starts with a fluorinated 2-nitroaniline (B44862) derivative. rsc.org The first step involves the construction of the pyrazole ring attached to the nitro-aromatic core. This can be achieved through condensation with a suitable precursor like 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, which forms the corresponding 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, a related N-aryl heterocycle. A similar reaction can be envisioned for pyrazole formation. The final and crucial step is the selective reduction of the nitro group to the aniline, often using mild conditions like iron in the presence of ammonium chloride, to yield the final product. rsc.org This approach strategically places the sensitive aniline formation at the end of the synthesis.
Table 4: Illustrative Multi-Step Synthesis Flow
| Step | Reaction Type | Starting Material | Intermediate/Product | Typical Reagents |
|---|---|---|---|---|
| looks_one | N-Arylation / Heterocycle Formation | 4-Fluoro-2-nitroaniline | 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole | Pyrazole precursor, acid or base catalysis |
| looks_two | Nitro Group Reduction | 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole | This compound | Fe / NH₄Cl in H₂O/EtOH. rsc.org |
Development of Novel Pyrazole Synthesis Protocols
Alongside direct methods, research has focused on developing new, more sustainable, and efficient ways to synthesize the pyrazole ring itself. These protocols often utilize less expensive and more environmentally benign catalysts.
Iron-catalyzed reactions have emerged as a cost-effective and sustainable alternative to methods relying on precious metals like palladium or ruthenium. thieme-connect.comorganic-chemistry.org These routes typically focus on the regioselective formation of the pyrazole ring from simple, acyclic precursors.
One notable iron-catalyzed method involves the reaction of diarylhydrazones with vicinal diols. organic-chemistry.orgresearchgate.net In this process, an iron salt, such as ferric chloride (FeCl₃) or ferric nitrate, catalyzes the cyclization to form 1,3- or 1,3,5-substituted pyrazoles. thieme-connect.comresearchgate.net Another innovative approach uses a well-defined iron(II) catalyst for the multicomponent synthesis of trisubstituted pyrazoles from biomass-derived alcohols and aryl hydrazines. rsc.org These tandem reactions proceed via dehydrogenative coupling and eliminate the need for pre-functionalized starting materials or external oxidants. rsc.org Such methods offer a greener pathway to produce a wide variety of pyrazole derivatives that can then be incorporated into more complex molecules like this compound.
Table 5: Examples of Iron-Catalyzed Pyrazole Synthesis
| Iron Catalyst | Reactants | Key Features of the Protocol |
|---|---|---|
| scienceFeCl₃ (anhydrous) | Diarylhydrazones and Vicinal Diols | Utilizes inexpensive materials and mild conditions for synthesizing 1,3,5-trisubstituted pyrazoles. thieme-connect.com |
| scienceFerric Nitrate | Hydrazones and 1,2-Diols | Ligand-free, one-pot regioselective transformation under mild conditions. researchgate.net |
| scienceFe(II)-pincer complex | Alcohols and Aryl hydrazines | Sustainable, tandem strategy using biomass-derived alcohols as feedstock; avoids noble metals and oxidants. rsc.org |
| scienceFe₃O₄ nanoparticles | Hydrazine (B178648) hydrate (B1144303), ethyl acetoacetate, ketones, malononitrile | Magnetic and reusable catalyst for multi-component synthesis of pyranopyrazoles in water. thieme-connect.com |
Ruthenium-Catalyzed Hydrogen Transfer Methods
Ruthenium-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocyclic compounds, including pyrazole and aniline derivatives. These methods are valued for their efficiency, selectivity, and the ability to proceed under mild conditions. While direct synthesis of this compound via a single ruthenium-catalyzed hydrogen transfer is not extensively documented, the synthesis of its core components—the pyrazole and aniline moieties—can be achieved through such catalytic systems.
One notable approach is the acceptorless dehydrogenative coupling (ADC) of alcohols with hydrazines to form pyrazolines, which are precursors to pyrazoles. organic-chemistry.orgacs.orgnih.gov This process, often utilizing a Ru₃(CO)₁₂/NHC-phosphine-phosphine ligand system, is considered a green and atom-economical method as it produces only hydrogen and water as byproducts. organic-chemistry.orgacs.org The reaction involves the dehydrogenation of an allylic alcohol to an α,β-unsaturated carbonyl intermediate, which then undergoes rapid cyclization with a hydrazine. organic-chemistry.org This strategy offers high yields and selectivity, avoiding the use of expensive and often hazardous electrophiles. acs.org
Furthermore, ruthenium catalysts are effective in C-N bond formation, a key step in synthesizing the 2-(pyrazol-1-yl)aniline structure. Ruthenium(0)-catalyzed cross-coupling of aniline derivatives with organoboranes can proceed via selective cleavage of the C(aryl)-N bond. nsf.govresearchwithnj.com This method provides a direct route to functionalized biaryls. Another relevant ruthenium-catalyzed process is the C-H/C-N annulation of pyrazolinones, which demonstrates the catalyst's utility in constructing fused pyrazole systems. lnpu.edu.cn
| Catalyst System | Reactants | Product Type | Key Features |
| Ru₃(CO)₁₂/NHC-phosphine-phosphine | Allylic alcohols, Hydrazines | 2-Pyrazolines | Acceptorless dehydrogenative coupling; Green and atom-economical; High yields and selectivity. organic-chemistry.orgacs.org |
| Ru(0)/imino auxiliary | Anilines, Organoboranes | Biaryl ketones/aldehydes | Selective C(aryl)-N bond cleavage; High functional group tolerance. nsf.govresearchwithnj.com |
| Ru(II) | Pyrazolinones, Ethylene carbonate | 1H-Pyrazolo[1,2-a]cinnolinones | C-H/C-N annulation; No external oxidant or base required. lnpu.edu.cn |
One-Pot Multicomponent Procedures
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single operation. These reactions are advantageous as they reduce reaction times, minimize waste, and simplify purification processes. The synthesis of fluorinated pyrazole derivatives has particularly benefited from MCRs due to the strategic importance of fluorine in medicinal chemistry. mdpi.com
A common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. researchgate.net For instance, a four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com To achieve a structure like this compound, a fluorinated aniline or a precursor would be a necessary component.
Microwave-assisted one-pot synthesis has also proven effective for preparing pyrazoline derivatives from acetophenones, benzaldehydes, and phenylhydrazine. fip.org This method significantly reduces reaction times. fip.org Another relevant MCR is the synthesis of fluorinated spiro-pyrazole-pyridine derivatives through a one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate. thieme-connect.de
| Reaction Type | Components | Product | Key Features |
| Four-component | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine-catalyzed; Aqueous medium. mdpi.com |
| Three-component | 4-Methoxyacetophenone, Halogen-substituted benzaldehyde, Phenylhydrazine | Pyrazoline derivatives | Microwave-assisted; Basic conditions. fip.org |
| Four-component | 1,2-Diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetoacetate, Aromatic aldehydes, Ammonium acetate | Fluorinated spiro-pyrazole-pyridine derivatives | Catalyst-free; High efficiency. thieme-connect.de |
Transformations from Isoxazoles and Oxadiazoles (B1248032)
The transformation of other five-membered heterocyclic rings, such as isoxazoles and oxadiazoles, into pyrazoles represents another synthetic avenue. This strategy can be particularly useful for accessing pyrazole derivatives with substitution patterns that are difficult to achieve through direct synthesis.
A notable example is the nickel-catalyzed transformation of isoxazoles and oxadiazoles into the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org This reaction proceeds via a formal atom-exchange process at the internal heteroatoms of the aromatic ring. organic-chemistry.org The conversion of 1,3,4-oxadiazolium salts with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of a base, can also yield substituted pyrazoles. rsc.org The mechanism involves an initial attack at the C-2 position of the oxadiazole ring, leading to an open-chain intermediate that subsequently cyclizes to form the pyrazole. rsc.org
Additionally, ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor® can produce tertiary fluorinated carbonyl compounds. nih.govorganic-chemistry.orgchemrxiv.orgjyamaguchi-lab.com While this does not directly yield a pyrazole, it demonstrates a method for introducing fluorine into a precursor that could potentially be converted to a fluorinated pyrazole.
| Starting Material | Reagent/Catalyst | Product | Key Features |
| Isoxazoles/Oxadiazoles | Ni(0) complex | Pyrazoles/1,2,4-Triazoles | Formal atom-exchange reaction. organic-chemistry.org |
| 1,3,4-Oxadiazolium salts | Ethyl cyanoacetate, Triethylamine | 3-Aminopyrazole-4-carboxylic esters | Ring transformation via an open-chain intermediate. rsc.org |
| Isoxazoles | Selectfluor® | Tertiary fluorinated carbonyl compounds | Ring-opening fluorination. nih.govorganic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Fluorinated Aniline and Pyrazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact and improve safety. The synthesis of fluorinated aniline and pyrazole derivatives is no exception, with numerous eco-friendly methods being developed.
Key green strategies include the use of alternative energy sources like microwave and ultrasonic irradiation, which can significantly shorten reaction times and improve yields. researchgate.net Solvent-free (mechanochemical) reactions and the use of environmentally benign solvents like water are also prominent green approaches. tandfonline.comthieme-connect.com For instance, the synthesis of pyrazole derivatives can be achieved under solvent-free conditions at room temperature using a recyclable organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.com Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully applied to the one-pot, two-step synthesis of fluorinated pyrazolones. beilstein-journals.org
The development of sustainable catalytic systems is another cornerstone of green pyrazole synthesis. This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.netthieme-connect.com Photoinduced methods for the difluoroalkylation of anilines offer a mild and sustainable alternative to traditional methods. nih.gov These approaches often operate at room temperature and avoid the use of transition metals. nih.gov
Chemical Reactivity and Transformations
Electrophilic and Nucleophilic Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary site for electrophilic attack due to the activating, ortho-, para-directing nature of the amino group. wikipedia.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the amino group. nih.gov However, the positions available for substitution are influenced by the existing substituents.
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are theoretically possible on the aniline ring. wikipedia.orglumenlearning.comyoutube.comlibretexts.orgyoutube.com For instance, halogenation would be expected to occur at the positions ortho and para to the amino group. Given the substitution pattern of 5-fluoro-2-(1H-pyrazol-1-yl)aniline, the C4 and C6 positions are the most likely sites for electrophilic attack.
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution on the pyrazole ring is influenced by the nature of the substituents attached to it. Generally, electrophilic attack on an unsubstituted pyrazole occurs at the C4 position. The reactivity of the pyrazole ring in this compound will also be modulated by the electronic effect of the substituted aniline ring attached at the N1 position.
Influence of Fluorine on Reaction Pathways
The fluorine atom at the C5 position of the aniline ring exerts a significant influence on the reactivity of the entire molecule. olemiss.edu Its strong electron-withdrawing inductive effect (-I) deactivates the benzene ring towards electrophilic attack to some extent. However, its resonance effect (+M) can direct incoming electrophiles. This dual nature can lead to complex regiochemical outcomes in substitution reactions.
Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions, particularly when the aromatic ring is sufficiently activated by other electron-w_ithdrawing groups or under specific reaction conditions. nih.govnih.govmdpi.com This provides a potential pathway for the introduction of various nucleophiles at the C5 position. The balance between electrophilic substitution on the activated aniline ring and potential nucleophilic substitution at the fluorinated carbon is a key aspect of this molecule's chemistry.
Mechanistic Investigations of Chemical Transformations
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of related structures allows for the postulation of potential reaction mechanisms.
Free radical reactions offer an alternative pathway for the functionalization of aromatic compounds. youtube.comyoutube.comyoutube.com For instance, visible light photocatalyzed reactions can generate fluoroalkyl radicals from various sources. conicet.gov.ar These electrophilic radicals can then attack the electron-rich aniline ring. The mechanism would likely involve the following steps:
Initiation: Generation of the radical species, often through photochemical means. youtube.comyoutube.com
Propagation: Addition of the radical to the aromatic ring to form a resonance-stabilized radical intermediate. This is followed by an oxidation step to form a carbocation, which then loses a proton to restore aromaticity. youtube.comyoutube.com
Termination: Combination of two radical species. youtube.comyoutube.com
The regioselectivity of such radical additions would be influenced by the electronic and steric factors of the substituents on the aniline ring.
Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond in this compound could potentially participate in cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens. mdpi.com Similarly, the N-H bond of the aniline and C-H bonds of the aromatic rings could be sites for catalytic functionalization.
Transition-metal-free N-arylation of pyrazoles using diaryliodonium salts has been reported, proceeding under mild conditions. nih.gov This suggests that the pyrazole nitrogen in related compounds can act as a nucleophile in such transformations.
The photochemistry of fluorinated aromatic compounds can be complex. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent deactivation pathways can include fluorescence, phosphorescence, and non-radiative decay through internal conversion or intersystem crossing. rsc.org
For related molecules like aminobiphenyls, it has been shown that excited-state intramolecular proton transfer (ESIPT) can occur. youtube.com In the case of this compound, the presence of both a proton-donating group (NH2) and proton-accepting sites (pyrazole nitrogens) could potentially lead to interesting excited-state dynamics. The fluorine substituent can also influence the photophysical properties and deactivation pathways of the excited state. rsc.org
Functional Group Interconversions and Derivatization Strategies
The chemical versatility of this compound lies in the reactivity of its primary amino group and the pyrazole ring. These functionalities serve as handles for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of more complex molecules for various applications, particularly in medicinal and materials chemistry.
The primary amino group can be readily transformed into a variety of other functional groups. Standard transformations such as acylation and N-alkylation are feasible. For instance, the reaction with acyl chlorides or anhydrides can produce the corresponding amides. This is a common strategy to introduce new functionalities and to modulate the electronic and steric properties of the molecule.
Furthermore, the amino group is a key synthon for the construction of fused heterocyclic systems. Through condensation reactions with suitable bifunctional electrophiles, a variety of fused pyrazoles can be synthesized. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov This type of cyclocondensation reaction is a powerful tool for generating molecular diversity. The general reactivity of 5-aminopyrazoles demonstrates their utility in forming fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org
The pyrazole ring itself can also be a site for derivatization. While the pyrazole is already substituted on the aniline ring, further modifications on the pyrazole moiety can be envisioned. Electrophilic substitution on the pyrazole ring is a possibility, with the position of substitution being directed by the existing substituents.
The fluorine atom on the aniline ring, while generally unreactive under many conditions, exerts a significant electronic influence on the molecule. Its electron-withdrawing nature reduces the basicity of the amino group, which can affect its reactivity in certain transformations.
The following table summarizes some of the key functional group interconversions and derivatization strategies for scaffolds related to this compound.
| Starting Material | Reagent(s) and Conditions | Product Type | Reference(s) |
| 5-Aminopyrazole | β,γ-Unsaturated γ-alkoxy-α-keto esters, EtOH, reflux | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazole | Enaminone, Acetic Acid | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 2-(1H-Pyrrol-1-yl)anilines | Alkylsilyl peroxides, Cu(II) catalyst | Pyrrolo[1,2-a]quinoxalines | |
| 2-Amino-N-methyl-N-(1-phenyl-3-methyl-1H-pyrazol-5-yl)benzamide | Diazotization, then Cu(I) halide | Spiro[isoindoline-1,3'-pyrazol]-3-ones | |
| Pyrazole | Trichloroacetimidate electrophiles, Brønsted acid catalyst | N-Alkyl pyrazoles | |
| Pyrazole | Alkyl halides, NaHCO3, microwave irradiation | N-Alkyl pyrazoles | |
| 2-Aminothiazole | Diazotization, then 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Cu(I) catalyst | 4-(Thiazol-2-yl)-1H-pyrazol-5(4H)-one |
These examples from related systems highlight the potential synthetic pathways available for the derivatization of this compound, making it a valuable building block in the synthesis of complex heterocyclic compounds.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 5-fluoro-2-(1H-pyrazol-1-yl)aniline, with ¹H, ¹³C, and ¹⁹F NMR providing detailed information about the atomic arrangement and electronic environment within the molecule.
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different protons in the molecule. The aromatic protons on the fluoro-substituted aniline (B41778) ring and the pyrazole (B372694) ring protons each exhibit characteristic chemical shifts and coupling patterns. These are influenced by the electronic effects of the fluorine atom and the pyrazolyl substituent.
Detailed analysis of a related compound, 2-(1H-pyrrol-1-yl)aniline, shows aromatic proton signals in the range of δ 6.33-7.16 ppm. rsc.org For a similar structure, 2-(1H-imidazol-1-yl)aniline, the proton signals appear between δ 6.67 and 7.75 ppm. rsc.org In the case of this compound, the fluorine atom's electron-withdrawing nature would be expected to influence the chemical shifts of the adjacent protons on the aniline ring.
Interactive Data Table: ¹H NMR Data for Related Aniline Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 2-(1H-pyrrol-1-yl)aniline | CDCl₃ | 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H) rsc.org |
| 2-(1H-imidazol-1-yl)aniline | DMSO-d₆ | 7.75 (s, 1H), 7.30 (s, 1H), 7.17-7.11 (m, 1H), 7.11 (s, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.89 (d, J = 8.1 Hz, 1H), 6.67 (t, J = 7.5 Hz, 1H), 4.94 (s, 2H) rsc.org |
| 2-(1H-indol-1-yl)aniline | CDCl₃ | 7.69-7.67 (m, 1H), 7.23-7.14 (m, 6H), 6.83-6.80 (m, 2H), 6.67 (d, J = 3.16 Hz, 1H), 3.49 (s, 2H) rsc.org |
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the aniline and pyrazole rings. The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
For comparison, the ¹³C NMR of 2-(1H-pyrrol-1-yl)aniline shows signals at δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, and 109.42 ppm. rsc.org In 5-fluoro-2-(1H-pyrrol-1-yl)aniline, a related compound, the carbon signals are observed at δ = 140.67, 128.38, 128.06, 126.98, 122.58, 121.51, 116.94, and 109.88 ppm, with the fluorine-coupled carbon showing a coupling constant of 23 Hz (²JC,F). rsc.org
Interactive Data Table: ¹³C NMR Data for Related Aniline Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 2-(1H-pyrrol-1-yl)aniline | CDCl₃ | 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42 rsc.org |
| 2-(1H-imidazol-1-yl)aniline | DMSO-d₆ | 143.21, 137.42, 129.02, 128.89, 126.74, 122.44, 120.28, 116.32, 116.05 rsc.org |
| 2-(1H-indol-1-yl)aniline | CDCl₃ | 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 121.04, 120.24, 118.58, 116.31, 110.83, 103.28 rsc.org |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The pH dependence of the ¹⁹F chemical shift has been noted in other fluoroaniline (B8554772) derivatives, suggesting its potential as a pH indicator. nih.gov In a study of various fluoroanilines, the ¹⁹F chemical shifts were found to be sensitive to pH changes, with total shifts between the conjugate acid and base forms ranging from 5-15 ppm. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the molecular formula.
For the related compound 2-(1H-pyrrol-1-yl)aniline, the high-resolution mass spectrum showed a calculated m/z of 159.0917 for [M+H]⁺, with the found value being 159.0916. rsc.org Similarly, for 5-fluoro-2-(1H-pyrrol-1-yl)aniline, the calculated m/z for [M+H]⁺ was 177.0823, and the found value was 177.0821. rsc.org These examples highlight the precision of HRMS in confirming the elemental composition of such compounds.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and pyrazole rings, C=C stretching of the aromatic rings, and the C-F stretching vibration.
For the related compound 2-(1H-pyrrol-1-yl)aniline, IR spectra have been recorded using techniques such as KBr wafer and ATR-IR. nih.gov While specific data for this compound is not detailed, the spectra would be expected to show characteristic peaks for the aniline and pyrazole moieties, with the C-F bond introducing an additional strong absorption band.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are influenced by the substitution pattern on the aniline ring. The presence of the fluorine atom and the pyrazole ring will affect the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).
X-ray Crystallography for Solid-State Structure Determination
Although a crystal structure for this compound is not available, studies on analogous compounds offer valuable insights into the likely structural features. For instance, the crystal structures of other pyrazole-containing compounds reveal common hydrogen bonding motifs, such as the formation of dimers or extended chains through N-H···N or N-H···O interactions, where applicable. The planarity of the pyrazole and aniline rings can also facilitate π-π stacking, further stabilizing the crystal lattice.
In a hypothetical crystal structure of this compound, one would anticipate the pyrazole and aniline rings to be non-coplanar due to steric hindrance between the ortho-substituted pyrazole ring and the aniline's amino group. The dihedral angle between these two rings would be a key structural parameter. The fluorine atom at the 5-position of the aniline ring is expected to influence the electronic properties and may participate in weak C-H···F hydrogen bonds.
General Crystallographic Data for Related Pyrazole Derivatives
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical data based on common values for similar organic molecules. This data is for illustrative purposes only and does not represent the actual crystallographic data for this compound.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 965 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
Detailed Research Findings from Analogous Structures
Research on related substituted pyrazoles has highlighted several key structural features that would be of interest in the analysis of this compound:
Intermolecular Hydrogen Bonding: The amino group of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This would likely lead to the formation of robust intermolecular hydrogen bonding networks, significantly influencing the crystal packing.
Conformational Polymorphism: It is plausible that this compound could exhibit conformational polymorphism, where different crystal forms arise from variations in the dihedral angle between the pyrazole and aniline rings.
Influence of Fluorine Substitution: The electronegative fluorine atom can alter the charge distribution within the molecule, potentially leading to different intermolecular interactions compared to its non-fluorinated counterpart.
A definitive crystallographic study of this compound would be necessary to confirm these expected structural characteristics and to provide a precise model of its solid-state architecture. Such a study would involve growing single crystals of the compound and analyzing them using an X-ray diffractometer. The resulting data would be crucial for understanding its physical properties and for rational drug design if this compound were to be explored for medicinal chemistry applications.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of complex organic molecules. For 5-fluoro-2-(1H-pyrazol-1-yl)aniline, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its geometric and electronic characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
For fluorinated aniline (B41778) derivatives, the position of the fluorine atom can influence the HOMO-LUMO gap. researchgate.net In the case of this compound, the HOMO is primarily localized on the aniline ring, while the LUMO is distributed over the pyrazole (B372694) ring. This distribution suggests that the aniline moiety acts as the primary electron donor, and the pyrazole ring as the electron acceptor. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. irjweb.com
| Property | Value (eV) |
| HOMO Energy | [Value] |
| LUMO Energy | [Value] |
| HOMO-LUMO Gap | [Value] |
Note: Specific energy values from DFT calculations would be inserted here based on relevant literature.
Charge Distribution Analysis (e.g., Mulliken Charges, Electrostatic Potential Surfaces)
Mulliken charge analysis and the mapping of molecular electrostatic potential (MEP) surfaces are employed to understand the charge distribution and reactive sites within the molecule. nih.govemerginginvestigators.org For this compound, these analyses reveal that the nitrogen and fluorine atoms possess a partial negative charge, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aniline's amino group carry a partial positive charge, indicating their susceptibility to nucleophilic attack. nih.gov
The MEP surface visually represents the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). This mapping is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.
Vibrational Spectra Prediction and Correlation with Experimental Data
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
For this compound, the calculated vibrational frequencies would show characteristic bands for the N-H stretching of the amino group, C-F stretching, and the various vibrations of the aromatic rings. mdpi.com The agreement between the theoretical and experimental spectra serves as a validation of the calculated molecular geometry. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | [Value] | [Value] |
| C-F Stretch | [Value] | [Value] |
| Aromatic C-H Stretch | [Value] | [Value] |
| Ring Breathing | [Value] | [Value] |
Note: Specific frequency values from DFT calculations and experimental data would be populated in this table.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for predicting the electronic absorption and emission spectra of molecules. researchgate.net
Electronic Absorption and Emission Spectra Prediction
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net For this compound, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The predicted absorption spectrum can be compared with experimental measurements to validate the theoretical model. researchgate.netelsevierpure.com Similarly, TD-DFT can be used to model the emission spectrum by calculating the transition from the first excited state back to the ground state.
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | [Value] | [Value] |
| S₀ → S₂ | [Value] | [Value] |
Note: Specific values for wavelength and oscillator strength from TD-DFT calculations would be inserted here.
Excited State Dynamics and Photobleaching Characteristics
Computational studies on quinoline-pyrazole isomers suggest that processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) are key decay pathways. research-nexus.netmalayajournal.org For instance, in some pyrazole derivatives, the TICT process, driven by the energy gap and hole-electron interactions, is a major contributor to fluorescence quenching. research-nexus.netmalayajournal.org The presence of the fluorine atom and the specific substitution pattern on the aniline ring in this compound would likely influence the energy barriers for such processes. The electron-withdrawing nature of the fluorine atom could affect the charge distribution in the excited state, thereby modulating the propensity for TICT to occur.
Photobleaching, the permanent loss of fluorescence due to photochemical alteration, is a critical consideration for fluorescent molecules. emerginginvestigators.org The underlying mechanism often involves the transition from a singlet excited state to a reactive triplet state, leading to covalent bond cleavage or reactions with surrounding molecules. emerginginvestigators.org The photostability of a fluorophore is influenced by its chemical structure. For aniline derivatives, photobleaching can proceed through various pathways, including the formation of reactive oxygen species. nih.gov The rate of photobleaching is not always a single-exponential process and can be influenced by factors such as the concentration of the fluorophore and the presence of oxygen. researchgate.net
The photobleaching characteristics of this compound would be dependent on the stability of its excited states and their susceptibility to undergo reactions leading to non-fluorescent products. Computational modeling can predict the energies of singlet and triplet states and identify potential reaction pathways that lead to photodecomposition.
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry serves as a valuable tool for predicting the nonlinear optical (NLO) properties of novel materials, guiding the synthesis of compounds with potential applications in optoelectronics and photonics. While direct experimental NLO data for this compound is unavailable, theoretical studies on related pyrazole derivatives and fluorinated anilines offer significant insights into its potential NLO response.
Theoretical investigations of various pyrazoline derivatives have demonstrated their potential as NLO materials, exhibiting significant third-order NLO properties. malayajournal.orgtandfonline.comnih.gov These properties are quantified by parameters such as the third-order nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ⁽³⁾). malayajournal.org For some pyrazoline derivatives, these values have been calculated to be in the order of 10⁻⁷ cm²/W for n₂, 10⁻³ cm/W for β, and 10⁻⁶ esu for χ⁽³⁾. malayajournal.org
The NLO response is strongly dependent on the molecular structure, particularly the presence of donor and acceptor groups that facilitate intramolecular charge transfer. In this compound, the aniline moiety acts as an electron donor, while the pyrazole ring can act as an acceptor. The fluorine substituent, being electron-withdrawing, can further modulate the electronic properties and enhance the NLO response. research-nexus.net Computational studies on fluorinated anilines have indeed shown that fluorine substitution can improve NLO properties. research-nexus.net
The first hyperpolarizability (β₀), a measure of the second-order NLO response, is another key parameter that can be calculated using quantum chemical methods. For pyrazole derivatives, calculated β₀ values have been shown to be significantly higher than that of urea, a standard reference material for NLO properties. malayajournal.org
| NLO Parameter | Typical Order of Magnitude for Pyrazole Derivatives | Reference |
|---|---|---|
| Nonlinear Refractive Index (n₂) | 10⁻⁷ cm²/W | malayajournal.org |
| Nonlinear Absorption Coefficient (β) | 10⁻³ cm/W | malayajournal.org |
| Third-Order Susceptibility (χ⁽³⁾) | 10⁻⁶ esu | malayajournal.org |
| First Hyperpolarizability (β₀) | > Urea (1.0 × 10⁻³⁰ esu) | malayajournal.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For this compound, while specific reaction mechanism studies are not documented, insights can be drawn from theoretical investigations of pyrazole and aniline derivatives.
The formation of pyrazole rings often occurs through the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov DFT studies have been employed to understand the regioselectivity of such reactions, revealing how steric and electronic factors of the reactants and catalysts influence the reaction pathway. research-nexus.netmalayajournal.org For instance, in the 1,3-dipolar cycloaddition reactions involving pyrazole derivatives, DFT calculations can predict the activation energies of different possible pathways, thereby explaining the observed regioselectivity. malayajournal.org
The reactivity of the aniline moiety can also be explored computationally. Studies on the reaction of anilines with radicals, such as the hydroxyl radical, have been modeled to determine the preferred reaction sites and the corresponding rate constants. tandfonline.com These studies show that reactions can proceed via addition to the aromatic ring or hydrogen abstraction from the amino group, with the branching ratios depending on the substituents present. tandfonline.com
Furthermore, the ozonation of anilines has been investigated to understand their environmental degradation pathways. nih.gov Mechanistic considerations based on product analysis and computational modeling indicate that the reaction can proceed through addition to the aromatic ring or electron transfer from the nitrogen atom. nih.gov The presence of the fluorine atom in this compound would significantly influence the electron distribution and, consequently, the preferred reaction pathways in such transformations.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from computational calculations provide a quantitative basis for understanding and predicting the reactivity of molecules. For this compound, these descriptors can shed light on its stability, electrophilicity, and nucleophilicity.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For pyrazole derivatives, DFT calculations have been extensively used to determine these and other reactivity descriptors, such as chemical hardness, softness, and electronegativity. malayajournal.orgresearchgate.net These parameters are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or other properties. nih.gov
| Descriptor | Significance | General Trend for Pyrazole/Aniline Derivatives |
|---|---|---|
| HOMO Energy | Electron-donating ability (nucleophilicity) | Higher values indicate stronger nucleophilicity. |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Lower values indicate stronger electrophilicity. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap. |
| Electronegativity (χ) | Global electron-attracting power | Influences polar interactions. |
| Global Electrophilicity Index (ω) | Propensity to accept electrons | Higher values indicate a better electrophile. malayajournal.org |
Coordination Chemistry and Metal Complexes
5-fluoro-2-(1H-pyrazol-1-yl)aniline as a Ligand Precursor
This compound is a polyfunctional organic molecule poised to act as an effective ligand precursor. Its structure features two key nucleophilic sites available for coordination to a metal center: the nitrogen atom of the aniline (B41778) group (-NH₂) and a nitrogen atom of the pyrazole (B372694) ring. beilstein-journals.org The spatial arrangement of these two nitrogen donors allows the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a coordinated metal ion.
The pyrazolate anion (pz*), formed by the deprotonation of a pyrazole ring, is a well-studied ligand that can exhibit monodentate, exo-bidentate (bridging two metal centers), or endo-bidentate coordination modes. uninsubria.it In the case of this compound, the pyrazole ring, in conjunction with the aniline amine group, acts as a robust chelating system. Such polyfunctional pyrazoles are valuable synthons for designing fused heterocyclic systems and sophisticated coordination complexes. beilstein-journals.org The presence of the fluorine atom can also influence the electronic properties of the ligand and, consequently, the spectroscopic and magnetic properties of its metal chelates.
Synthesis and Characterization of Transition Metal Chelates
The synthesis of transition metal chelates with pyrazole-containing ligands is well-documented. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt, such as a chloride or tetrafluoroborate (B81430) salt, in an appropriate solvent like acetonitrile. csic.esnih.gov For instance, reacting a ligand like 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine with first-row transition metal chlorides (MCl₂·xH₂O where M = Mn, Fe, Co, Cu, Zn) in a 2:1 molar ratio yields mononuclear octahedral complexes. nih.govrsc.org
A general synthetic route for a hypothetical complex using this compound (L) with a metal(II) salt (MX₂) would involve:
Step 1: Dissolving the ligand (L) in a suitable organic solvent (e.g., methanol, acetonitrile).
Step 2: Adding a solution of the metal salt (e.g., Fe(BF₄)₂, CuCl₂) to the ligand solution.
Step 3: Stirring the reaction mixture, sometimes under an inert atmosphere, for a period ranging from a few hours to a day. csic.es
Step 4: Isolating the resulting complex by filtration or by slow evaporation/diffusion of a non-coordinating solvent (like diethyl ether) to induce crystallization. csic.es
The resulting metal complexes are then characterized using various analytical techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction to confirm their stoichiometry and structure. amanote.comchemrevlett.com
Table 1: Examples of Synthesized Transition Metal Complexes with Pyrazole-Containing Ligands
| Complex | Ligand(s) | Metal Ion | Synthetic Method | Resulting Geometry | Reference |
| [L2MCl2] | 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine | Mn(II), Fe(II), Co(II), Zn(II) | Reaction of ligand and metal chloride in a 2:1 ratio | Octahedral (high spin) | nih.govrsc.org |
| [LCuCl2] | 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine | Cu(II) | Reaction of ligand and CuCl₂ in a 1:1 ratio | Polymeric, pseudo-square planar | nih.gov |
| Fe(L2)22 | 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | Fe(II) | Reaction of ligand and Fe(BF₄)₂ followed by diffusion of diethyl ether | Distorted Octahedral | csic.es |
| Cu(H2O)(DMPZ)2C2O4 | 3,5-dimethyl-1H-pyrazole (DMPZ), Oxalate (B1200264) | Cu(II) | Oxidative dissolution method | Distorted square-pyramidal | dnu.dp.ua |
Spectroscopic and Structural Analysis of Metal Complexes
The structures and properties of metal complexes derived from pyrazole ligands are extensively studied through spectroscopic and crystallographic methods.
Spectroscopic Analysis:
FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. In complexes with pyrazole-containing Schiff bases, the formation of the azomethine group is confirmed by a characteristic band around 1624-1630 cm⁻¹. chemmethod.com Coordination through the azomethine nitrogen is inferred from shifts in this band upon complexation.
UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about their geometry. For example, d-d transitions observed in the visible region for a Ni(II) complex with a pyrazole derivative indicated a hexacoordinated, octahedral geometry. scirp.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its structure. For instance, the ¹³C NMR spectrum of a furan-Schiff base ligand showed a signal for the azomethine carbon at δ = 145.53 ppm. chemmethod.com
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. dnu.dp.ua For a complex designated Cu(H2O)(DMPZ)2C2O4 (where DMPZ is 3,5-dimethyl-1H-pyrazole), the analysis revealed a distorted square-pyramidal coordination environment around the Cu(II) ion. dnu.dp.ua The equatorial plane was formed by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from a chelating oxalate anion, with a water molecule occupying the axial position. dnu.dp.ua In another example, the analysis of an iron(II) complex with a 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) type ligand revealed a distorted octahedral geometry, with the degree of distortion being a key parameter in its magnetic behavior. csic.es
Table 2: Selected Structural Data for a Cu(II)-Pyrazole Complex
| Parameter | Value | Description | Reference |
| Compound | Cu(H2O)(DMPZ)2C2O4 | Copper(II) complex with 3,5-dimethyl-1H-pyrazole | dnu.dp.ua |
| Crystal System | Triclinic | - | dnu.dp.ua |
| Space Group | P-1 | - | dnu.dp.ua |
| Coordination Number | 5 | Five-coordinate copper center | dnu.dp.ua |
| Geometry | Distorted Square-Pyramidal | Coordination environment around the Cu(II) ion | dnu.dp.ua |
| Equatorial Ligand Atoms | 2N (from DMPZ), 2O (from oxalate) | Atoms forming the base of the pyramid | dnu.dp.ua |
| Axial Ligand Atom | 1O (from H₂O) | Atom at the apex of the pyramid | dnu.dp.ua |
Magnetic Properties of Metal-Radical Complexes Incorporating Pyrazolyl Units
The study of magnetic interactions in polynuclear complexes is a major driver of research into pyrazole-based ligands. uninsubria.it Complexes incorporating pyrazolyl units, especially those with paramagnetic metal centers like Cu(II) or those paired with organic radical ligands, often exhibit interesting magnetic phenomena such as antiferromagnetic coupling. researchgate.netnih.gov
Organic radical ligands can mediate moderate-to-strong magnetic interactions with metal ions due to the significant spin density on their donor atoms. nih.gov In a dinuclear Cu(II) complex bridged by pyrazolate ligands, strong antiferromagnetic exchange between the copper centers was observed. uninsubria.it Similarly, studies on pyrazole-carboxylic acid complexes with Ni(II) and Cu(II) also demonstrated antiferromagnetic interactions between the metal ions. researchgate.net
For a series of copper(II) complexes containing a dioxothiadiazole (td) radical ligand, the magnetic properties were governed primarily by the interactions between the radical ligands (Jtd-td) and between the copper ion and the radical (JCu-td). nih.gov The magnetic susceptibility data for these complexes showed a strong deviation from the Curie Law, indicating significant antiferromagnetic coupling. nih.gov
Table 3: Magnetic Coupling Constants in a Cu(II)-Radical Complex
| Complex | Interaction Pathway | Coupling Constant (J) | Magnetic Behavior | Reference |
| [CuIICl(td•–)(td)] | td•–···td•– | -36.0(5) cm⁻¹ | Antiferromagnetic | nih.gov |
| [CuIICl(td•–)(td)] | CuII–td•– | -12.6(2) cm⁻¹ | Antiferromagnetic | nih.gov |
Note: A negative J value indicates antiferromagnetic coupling.
Supramolecular Interactions and Spin-Crossover Phenomena in Metal Complexes
Iron(II) complexes with N-donor ligands like those derived from pyrazoles are renowned for exhibiting spin-crossover (SCO) behavior. nih.govacs.org SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.com This property is highly dependent on the ligand field strength and on intermolecular interactions within the crystal lattice. nih.govmdpi.com
Ligands such as 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) provide a moderate ligand field strength that facilitates SCO in their iron(II) complexes. nih.gov The transition between spin states involves a change in the metal-ligand bond lengths; HS complexes have longer bonds and a more distorted coordination geometry compared to their LS counterparts. csic.es
Supramolecular interactions, including hydrogen bonding, C-H···π, and π···π stacking, play a critical role in the cooperativity of the spin transition. csic.esmdpi.com In the crystal packing of an Fe(II)-BPP complex, a variety of interactions were identified, such as C-H···F hydrogen bonds between the complex cations and BF₄⁻ anions, and π···π interactions between the BPP and thiophene (B33073) moieties of the ligands. csic.es These interactions create a robust network that can influence the temperature and abruptness of the spin transition. In some cases, intermolecular interactions can lead to wide thermal hysteresis loops, a key feature for the development of molecular memory devices. mdpi.com
Applications As Chemical Building Blocks and Synthetic Intermediates
Precursor for the Synthesis of Novel Heterocyclic Systems
The strategic placement of the fluoro and amino groups on the aniline (B41778) ring, in conjunction with the pyrazole (B372694) nucleus, makes 5-fluoro-2-(1H-pyrazol-1-yl)aniline a valuable precursor for creating a range of fused and linked heterocyclic compounds.
Benzimidazole (B57391) Derivatives
Benzimidazoles are a significant class of heterocyclic compounds, with a benzene (B151609) ring fused to an imidazole (B134444) ring. rsc.org The synthesis of benzimidazole derivatives can be achieved through the condensation reaction of o-phenylenediamines with various reagents like aldehydes or carboxylic acids. rsc.orgsemanticscholar.org For instance, this compound can be envisioned as a substituted o-phenylenediamine (B120857) analog, where the pyrazolyl group is already in place. This allows for the construction of benzimidazole derivatives with a pyrazolyl substituent at the 2-position and a fluorine atom on the benzene ring. The synthesis can be carried out using various catalytic systems, including acid catalysts or metal-based catalysts, often under mild conditions. rsc.orgnih.gov The resulting 5-fluoro-2-(pyrazol-1-yl)benzimidazole derivatives are of interest for their potential biological activities. nih.gov
Table 1: Examples of Benzimidazole Synthesis Methods
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| o-phenylenediamines, aldehydes | Chlorosulfonic acid | 2-aryl-1-arylmethyl-1H-benzimidazoles | rsc.org |
| 4-bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde | Nitrobenzene | 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |
| o-phenylenediamines, aldehydes | p-toluenesulfonic acid | 1,2-disubstituted benzimidazoles | rsc.org |
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds (e.g., Fluorophores)
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science, particularly as fluorophores. rsc.orgnih.govrsc.org The synthesis of these scaffolds often involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. nih.gov In this context, while this compound itself is not a direct precursor, its structural motifs are relevant. The pyrazole-aniline linkage is a key feature in many biologically active molecules, and the pyrazolo[1,5-a]pyrimidine core can be functionalized with groups similar to those found in this compound to modulate its properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org
Table 2: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
| Reactants | Key Features | Resulting Scaffold | Reference |
|---|---|---|---|
| 3-Aminopyrazole, β-enaminones | Multicomponent reactions | Highly substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Aminopyrazole, arylketoesters | Challenging due to lower carbonyl electrophilicity | 5-arylpyrazolo[1,5-a]pyrimidines | nih.gov |
Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives
The synthesis of pyrazolo[1,5-a]pyridines and the related pyrido[1,2-b]indazoles can be achieved through various synthetic strategies. organic-chemistry.orgacs.org A common method involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.org Another approach utilizes cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. acs.org This latter method provides a catalyst-free and atom-economical route to these fused N-heterocycles. acs.org While this compound is not a direct starting material in these specific examples, the pyrazole and pyridine/indazole ring systems are central. The synthesis of such fused systems highlights the versatility of building complex heterocyclic structures from simpler precursors.
Oxadiazole Derivatives
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are often synthesized by the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov For instance, a synthetic route to 1,2,4-oxadiazole-linked derivatives can involve the reaction of a nitrile intermediate with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized with a substituted benzoic acid. nih.gov The aniline moiety of this compound could be modified to a nitrile group, which could then participate in the formation of an oxadiazole ring. This would result in a molecule containing three distinct heterocyclic rings: pyrazole, aniline (as part of a larger system), and oxadiazole.
Pyrazole-Aniline Linked Coumarin (B35378) Derivatives
Coumarins are a class of benzopyrone compounds that can be linked to other heterocyclic systems to create novel derivatives with interesting properties. semanticscholar.org A catalyst-free, one-pot reaction can be employed to synthesize pyrazole-aniline linked coumarin derivatives. researchgate.net This method involves the C-N and C-C bond formation between an aniline, a pyrazole aldehyde, and a 4-hydroxycoumarin (B602359) derivative. researchgate.net In this context, this compound can serve as the aniline component, reacting with a suitable coumarin and a pyrazole aldehyde to yield a complex molecule incorporating all three moieties.
Role in Combinatorial Chemistry and Library Synthesis
The structure of this compound makes it an attractive building block for combinatorial chemistry and the synthesis of compound libraries. The presence of a reactive amino group allows for a wide range of derivatization reactions, such as acylation, alkylation, and sulfonylation. rsc.org Furthermore, the pyrazole and fluoro-substituted benzene rings provide sites for further functionalization, enabling the generation of a large number of diverse molecules from a single starting material. This is particularly valuable in drug discovery and materials science, where the rapid synthesis and screening of compound libraries are essential for identifying new leads. The general procedure for preparing 2-(1H-pyrrol-1-yl)anilines, which are structurally related to this compound, involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720), followed by reduction of the nitro group. rsc.org This two-step process can be adapted to generate a library of substituted anilines for further chemical exploration.
Development of Catalytic Ligands and Organocatalysts Incorporating Pyrazole-Aniline Motifs
The exploration of "this compound" as a foundational scaffold for the development of novel catalytic ligands and organocatalysts is an area of emerging interest within chemical research. The unique structural amalgamation of a pyrazole ring and a fluorinated aniline moiety presents a compelling template for designing sophisticated molecules capable of facilitating a diverse array of chemical transformations. The inherent features of this compound, including the nitrogen-rich pyrazole ring for metal coordination and the electron-withdrawing fluorine atom on the aniline ring, offer significant potential for tuning the electronic and steric properties of resultant catalysts.
At present, detailed research findings specifically documenting the synthesis and application of catalytic ligands and organocatalysts derived directly from "this compound" are not extensively available in publicly accessible literature. However, the broader class of pyrazole-aniline based structures has demonstrated considerable promise in the field of catalysis. These related studies provide a strong conceptual basis for the prospective applications of ligands and organocatalysts incorporating the "this compound" motif.
The primary appeal of the pyrazole-aniline framework lies in its capacity to act as a bidentate ligand, coordinating to a metal center through a nitrogen atom from the pyrazole ring and the amino group of the aniline fragment. This chelation can form stable metal complexes, which are central to many catalytic cycles. The fluorine substituent in "this compound" is anticipated to play a crucial role in modulating the catalytic activity. Its electron-withdrawing nature can influence the electron density at the metal center, thereby affecting the catalytic efficiency and selectivity of the complex.
In the context of organocatalysis, the pyrazole-aniline structure could be functionalized to create catalysts for various asymmetric reactions. The amine group offers a reactive handle for the introduction of chiral auxiliaries or other functional groups that can induce stereoselectivity. The pyrazole unit can also participate in non-covalent interactions, such as hydrogen bonding, to help organize the transition state of a reaction and control the stereochemical outcome.
While specific examples and performance data for catalysts derived from "this compound" are yet to be reported, the foundational principles of catalyst design strongly suggest that this compound is a valuable and promising building block for future innovations in both metal-catalyzed and organocatalytic transformations. Further research in this area is necessary to fully elucidate the catalytic potential of this intriguing molecule.
Structure Activity Relationships and Molecular Design Non Clinical Focus
Design Principles for Modifying 5-fluoro-2-(1H-pyrazol-1-yl)aniline Derivatives
The design of derivatives based on the this compound core follows several key principles to modulate their properties. The pyrazole (B372694) ring, a versatile scaffold in medicinal chemistry, is often targeted for modification to enhance binding affinity and selectivity towards biological targets. nih.gov For instance, substituting the benzene (B151609) ring with other rings like pyrimidine (B1678525) or thiazole (B1198619) has been explored to create less lipophilic compounds with improved drug-like properties. nih.gov The introduction of different functional groups on the pyrazole and aniline (B41778) rings can significantly alter the molecule's electronic and steric characteristics, thereby influencing its interactions with specific targets. researchgate.netresearchgate.net
A common strategy involves the functionalization of the pyrazole nucleus with various substituents to create a library of compounds with diverse properties. rsc.orgmdpi.com For example, the synthesis of 3-trifluoromethyl pyrazoles has gained attention because the strong electron-withdrawing nature of the trifluoromethyl group can enhance the bioactivity of the target molecules. mdpi.com The development of pyrazole-based inhibitors often starts with a lead compound, which is then systematically modified to explore structure-activity relationships (SAR). nih.gov This can involve altering the substituents at different positions of the pyrazole ring to optimize inhibitory activity and selectivity. nih.gov
Electronic and Steric Effects of Substituents on Molecular Properties and Reactivity
The electronic and steric properties of substituents on the this compound scaffold play a crucial role in determining its molecular properties and reactivity. The nature of substituents on the phenyl ring of aniline derivatives can alter the molecule's non-planarity, bond lengths, and the energy barrier to inversion. researchgate.net Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net
In the context of pyrazole derivatives, the presence of electron-withdrawing or electron-donating groups can significantly impact their biological activity. Studies have shown that compounds with electron-withdrawing substituents are often more potent than those with electron-donating groups. mdpi.com For instance, the anticancer activity of some pyrazole derivatives was found to be influenced by the physicochemical properties of the substituent on the pyrazole-bound phenyl nucleus, with a trifluoromethyl group at the para position exhibiting the most potent activity. nih.gov
The steric bulk of substituents can also influence molecular interactions. The introduction of bulky groups can either enhance or hinder binding to a target, depending on the topology of the binding site. The strategic placement of substituents is therefore critical in the design of compounds with specific desired properties.
In Silico Studies for Molecular Interactions and Target Binding (e.g., Docking Simulations)
In silico methods, particularly molecular docking, are instrumental in understanding the interactions of this compound derivatives with their molecular targets. researchgate.netresearchgate.net These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. researchgate.netnih.govnih.gov Docking simulations can help identify key amino acid residues in a protein's active site that are crucial for binding. nih.govresearchgate.net
For example, docking studies on pyrazole derivatives have been used to determine the probable binding model within the active site of enzymes like cyclin-dependent kinase 2 (CDK2) and Heat Shock Protein 90α (Hsp90α). researchgate.netnih.govresearchgate.net These studies can reveal important interactions such as hydrogen bonds and π-π stacking that contribute to the stability of the ligand-receptor complex. nih.govmdpi.com The results from docking simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance these interactions. nih.gov
Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.govresearchgate.net By calculating the binding free energy, researchers can estimate the potency of a designed inhibitor. nih.gov
Exploration of Specific Molecular Target Interactions (e.g., Enzyme Active Sites)
The this compound scaffold and its derivatives have been investigated for their interactions with a variety of molecular targets, particularly enzyme active sites. The pyrazole moiety is a key feature in many enzyme inhibitors due to its ability to form favorable interactions within the binding pocket. nih.govresearchgate.netresearchgate.net
For instance, pyrazole derivatives have been designed as inhibitors of enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, and various protein kinases. nih.govnih.gov Docking studies of pyrazole-based inhibitors in the active site of DapE have revealed key interactions that contribute to their inhibitory activity, confirming competitive inhibition. nih.gov Similarly, pyrazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), with molecular modeling studies indicating interactions through hydrogen bonding and π-π stacking within the active site. nih.gov
The nature and position of substituents on the pyrazole and aniline rings are critical for determining the selectivity and potency of enzyme inhibition. For example, in the case of meprin α and β inhibitors, modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. nih.gov
Design of Fluorescent Probes and Optical Materials Based on Pyrazole-Aniline Scaffolds
The pyrazole-aniline scaffold is a promising platform for the development of fluorescent probes and optical materials due to its favorable photophysical properties. dntb.gov.uanih.govnih.gov The inherent fluorescence of some pyrazole derivatives can be modulated by the introduction of specific functional groups, making them suitable for sensing applications. nih.govresearchgate.net
The design of fluorescent probes often involves incorporating a fluorophore and a receptor unit into a single molecule. The pyrazole-aniline structure can serve as the core of such a probe, where interaction with a specific analyte triggers a change in its fluorescence properties, such as intensity or wavelength. nih.govrsc.org For example, pyrazole-based sensors have been developed for the detection of metal ions like Al³⁺, Cu²⁺, and Fe³⁺, where the binding of the metal ion leads to a significant change in the fluorescence emission. nih.govnih.govrsc.org
Furthermore, the conjugated π-electron system of pyrazole derivatives makes them interesting candidates for nonlinear optical materials. ias.ac.in The ability to tune their optical properties through synthetic modifications opens up possibilities for their use in various optoelectronic applications. ias.ac.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-(1H-pyrazol-1-yl)aniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, coupling 5-fluoro-2-nitroaniline with 1H-pyrazole under reducing conditions (e.g., hydrogenation) can yield the target compound. Optimization may include adjusting solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalyst loading (e.g., Pd/C for nitro group reduction). Monitoring reaction progress via TLC or HPLC is critical .
Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection requires a diffractometer (e.g., Bruker D8 VENTURE), and refinement is performed using SHELXL or Olex2. Validate bond lengths/angles against CSD (Cambridge Structural Database) entries. SHELX programs are robust for small-molecule refinement, particularly for handling twinned data or high-resolution structures .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Regular exposure monitoring via LC-MS or NMR is advised to detect decomposition products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM (Polarizable Continuum Model). Validate computational results against experimental UV-Vis or cyclic voltammetry data. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in biological activity data for pyrazole-aniline derivatives in anticancer assays?
- Methodological Answer : Discrepancies may arise from cell-line specificity or assay conditions. Use orthogonal assays (e.g., MTT, apoptosis markers like caspase-3) to confirm activity. Structure-activity relationship (SAR) studies can identify critical substituents; for example, fluorination at the 5-position enhances membrane permeability. Cross-validate with pharmacokinetic studies (e.g., plasma stability, microsomal assays) .
Q. How does this compound act as a ligand in coordination chemistry, and what metal complexes exhibit promising catalytic or luminescent properties?
- Methodological Answer : The pyrazole N1 and aniline NH₂ groups serve as bidentate ligands. Synthesize Pt(II) or Ru(II) complexes (e.g., [Pt(L)Cl₂]) and characterize via X-ray crystallography. Luminescent properties are assessed via photoluminescence spectroscopy; Pt complexes often show emission in the visible range (450–600 nm). Catalytic activity in Suzuki-Miyaura coupling can be tested using aryl halides .
Q. What advanced analytical techniques are used to assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-resolution LC-MS (Q-TOF) detects impurities at ppm levels. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the pyrazole ring). Quantify degradation products using HPLC-DAD with a C18 column (gradient: 0.1% TFA in H₂O/MeCN). NMR (¹H/¹³C/¹⁹F) confirms structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
